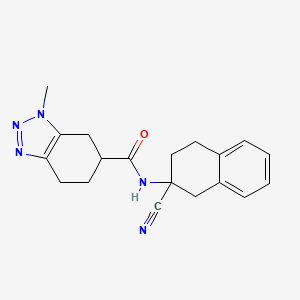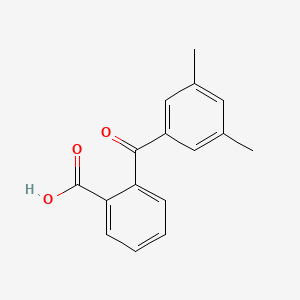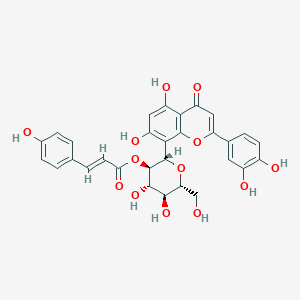
Orientin-2''-O-p-trans-coumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El orientin-2’'-O-p-trans-coumarato se puede sintetizar a través de varias reacciones químicas que implican la unión del orientin con el ácido p-cumárico. La síntesis normalmente implica el uso de catalizadores y condiciones de reacción específicas para garantizar la formación exitosa del compuesto.
Métodos de producción industrial: La producción industrial de orientin-2’'-O-p-trans-coumarato implica la extracción del compuesto de semillas de alholva. El proceso de extracción incluye la extracción con solventes, la purificación y la cristalización para obtener el compuesto puro .
Análisis De Reacciones Químicas
Tipos de reacciones: El orientin-2’'-O-p-trans-coumarato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas de la estructura flavonoide.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo requieren catalizadores y solventes específicos.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede dar como resultado la formación de derivados flavonoides reducidos .
Aplicaciones Científicas De Investigación
El orientin-2’'-O-p-trans-coumarato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la química y las reacciones de los flavonoides.
Biología: Investigado por sus propiedades antioxidantes y su potencial para proteger las células del estrés oxidativo.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de formulaciones antioxidantes naturales para productos alimenticios y cosméticos
Mecanismo De Acción
El mecanismo de acción del orientin-2’'-O-p-trans-coumarato implica su capacidad para eliminar radicales libres y reducir el estrés oxidativo. El compuesto interactúa con varios objetivos moleculares, incluidas enzimas y vías de señalización, para ejercer sus efectos antioxidantes. También modula la expresión de genes involucrados en la respuesta al estrés oxidativo y la inflamación .
Compuestos similares:
Orientin: Un flavonoide similar al orientin-2’'-O-p-trans-coumarato pero sin la porción de ácido p-cumárico.
Vitexin: Otro flavonoide con una estructura similar pero diferentes grupos funcionales.
Isovitexin: Un isómero estructural de la vitexin con propiedades similares.
Singularidad: El orientin-2’'-O-p-trans-coumarato es único debido a la presencia de la porción de ácido p-cumárico, lo que mejora sus propiedades antioxidantes en comparación con otros flavonoides similares. Esta característica estructural contribuye a su mayor potencia y mayor rango de actividades biológicas .
Comparación Con Compuestos Similares
Orientin: A flavonoid similar to Orientin-2’'-O-p-trans-coumarate but without the p-coumaric acid moiety.
Vitexin: Another flavonoid with a similar structure but different functional groups.
Isovitexin: A structural isomer of vitexin with similar properties.
Uniqueness: Orientin-2’'-O-p-trans-coumarate is unique due to the presence of the p-coumaric acid moiety, which enhances its antioxidant properties compared to other similar flavonoids. This structural feature contributes to its higher potency and broader range of biological activities .
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-3-13-1-5-15(32)6-2-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-4-7-16(33)17(34)9-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-3+/t22-,26-,27+,29+,30-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKYOEXOYRWIOU-HJBGGDBQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
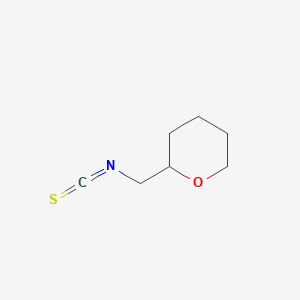

![2-(Benzyloxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2623162.png)
![2-[(2-hydroxyethyl)amino]-N-(3-nitrophenyl)acetamide](/img/structure/B2623163.png)

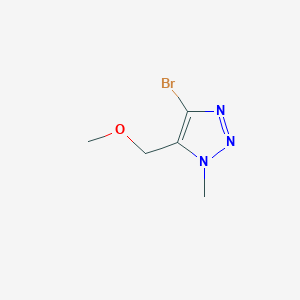
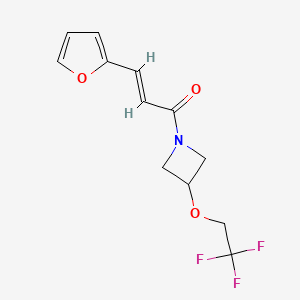
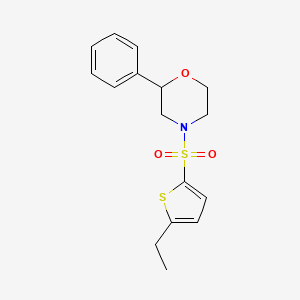
![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-pyridin-2-ylmethylidene]propanehydrazide](/img/structure/B2623169.png)
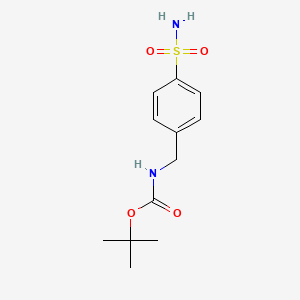

![N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2623175.png)
